REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:12]#[C:11][CH2:10][CH2:9][CH2:8][OH:13]
|
Name
|
|
Quantity
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4.46 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
14 hours
|
Duration
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14 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 97:3)
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C#CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.8 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |